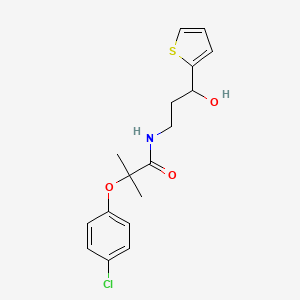
2-(4-chlorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H20ClNO3S and its molecular weight is 353.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Compounds with structures incorporating elements similar to the chemical have been studied for their potential as antimicrobial agents. For example, studies on quinazolinone and thiazolidinone derivatives have shown in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Such findings suggest that compounds with similar structural motifs might exhibit useful biological activities.
Antioxidant Activity
The synthesis of novel organic compounds and their evaluation for antioxidant activity is another area of research interest. Studies have identified compounds with significant antioxidant properties, surpassing even well-known antioxidants like ascorbic acid in efficacy (Tumosienė et al., 2019). This indicates the potential of structurally similar compounds in contributing to oxidative stress mitigation.
Anti-pathogenic Activity
Research into new thiourea derivatives has explored their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This highlights the potential for compounds with related structures to serve as novel antimicrobial agents with specific mechanisms of action.
Anticancer Activity
The design and synthesis of dicopper(II) complexes have been studied for their in vitro anticancer activities, showing promise against tumor cell lines. These complexes' reactivity towards DNA and proteins suggests a potential mechanism for their anticancer effects (Zheng et al., 2015). This research direction might be relevant for compounds with similar structural characteristics, proposing potential applications in cancer therapy.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-17(2,22-13-7-5-12(18)6-8-13)16(21)19-10-9-14(20)15-4-3-11-23-15/h3-8,11,14,20H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEOMDPEVDJRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(C1=CC=CS1)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
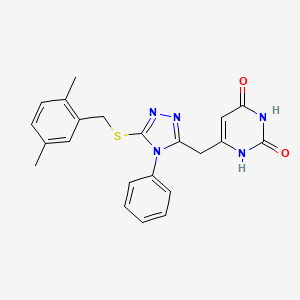

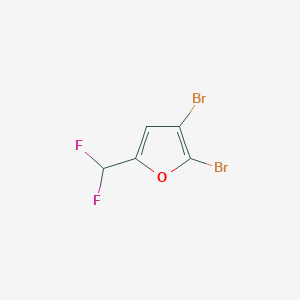
![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)
![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)
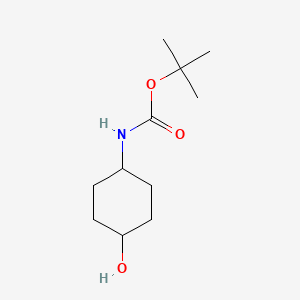
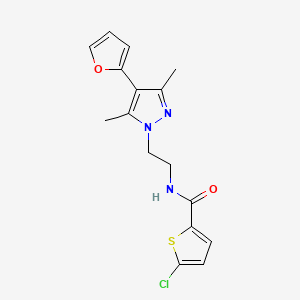
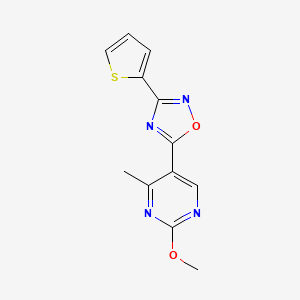
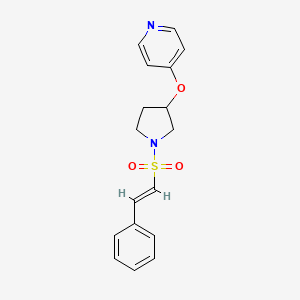
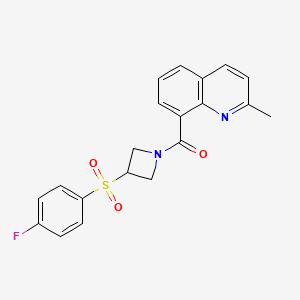

![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)
